Cas no 301858-92-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a benzothiazole-derived organic compound with potential applications in medicinal chemistry and material science. Its structure features a nitro-substituted benzamide group linked to a methoxy-functionalized benzothiazole core, offering unique electronic and steric properties. The nitro group enhances reactivity for further functionalization, while the methoxy moiety may influence solubility and binding interactions. This compound is of interest in pharmaceutical research due to the benzothiazole scaffold's prevalence in bioactive molecules, particularly as kinase inhibitors or antimicrobial agents. Its well-defined synthetic pathway allows for consistent purity, making it suitable for exploratory studies in drug discovery and molecular design.
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide structure
301858-92-4 structure
Product Name:N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS No:301858-92-4
MF:C15H11N3O4S
MW:329.330541849136
CID:5570554
Update Time:2025-05-21

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide
    • Benzamide, N-(4-methoxy-2-benzothiazolyl)-3-nitro-
    • N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
    • Inchi: 1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19)
    • InChI Key: PYIXUZKYHPHSRC-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC=C2S1)(=O)C1=CC=CC([N+]([O-])=O)=C1

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N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide Related Literature

Additional information on N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Research Brief on N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS: 301858-92-4): Recent Advances and Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS: 301858-92-4) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in targeting enzymes and protein-protein interactions. This research brief synthesizes the latest findings on this compound, highlighting its biochemical properties, mechanisms of action, and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide on kinase activity. The research team employed a combination of X-ray crystallography and enzymatic assays to demonstrate that this compound selectively binds to the ATP-binding pocket of specific kinases, thereby modulating their activity. These findings suggest its potential as a lead compound for developing kinase inhibitors in oncology and inflammatory diseases.

Further research has explored the compound's role in modulating oxidative stress pathways. A 2024 study in Free Radical Biology and Medicine revealed that N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes. This dual mechanism makes it a promising candidate for treating neurodegenerative disorders and cardiovascular diseases associated with oxidative stress.

In the realm of infectious diseases, recent investigations have focused on the compound's antimicrobial properties. Researchers have reported that N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide demonstrates broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique chemical structure appears to interfere with bacterial cell wall synthesis and efflux pump mechanisms, offering a novel approach to combating antibiotic resistance.

The compound's pharmacokinetic profile has also been a subject of recent investigation. Advanced analytical techniques, including LC-MS/MS and PET imaging, have been employed to study its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that while the compound shows good tissue penetration, its metabolic stability could be improved through structural modifications - an area of active research in medicinal chemistry laboratories.

From a synthetic chemistry perspective, novel routes for the efficient production of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide have been developed. Recent patents describe improved synthetic methodologies that enhance yield and purity while reducing environmental impact through green chemistry principles. These advances are crucial for scaling up production for preclinical and clinical studies.

Looking forward, the diverse biological activities of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide position it as a valuable tool compound for chemical biology research and a promising starting point for drug development. Ongoing research is exploring its potential in targeted protein degradation (PROTACs), allosteric modulation of GPCRs, and as a fluorescent probe for cellular imaging. The compound's versatility underscores the importance of continued investigation into its pharmacological properties and therapeutic potential.

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